Dibutyl fumarate is an organic compound classified as a dialkyl fumarate, specifically the dibutyl ester of fumaric acid. Its chemical formula is , and it is recognized for its utility in various industrial applications, particularly as a plasticizer and in polymer synthesis. The compound is noted for its liquid state at room temperature and has a molecular weight of approximately 228.29 grams per mole.
Dibutyl fumarate is primarily synthesized through the esterification of fumaric acid with n-butanol, often facilitated by an acid catalyst such as concentrated sulfuric acid. It belongs to the class of compounds known as esters, which are formed from the reaction of an alcohol with an acid, resulting in the release of water. The compound can also be derived from maleic anhydride through a two-step process involving the formation of dibutyl maleate followed by isomerization to dibutyl fumarate.
Dibutyl fumarate features a trans configuration around its double bond, which distinguishes it from its geometric isomer, dibutyl maleate. The structural formula can be represented as follows:
Dibutyl fumarate can undergo several types of chemical reactions:
Dibutyl fumarate finds applications across various scientific fields:
Dibutyl fumarate (DBF, CAS 105-75-9) is primarily synthesized via direct esterification of fumaric acid with n-butanol. Industrial protocols typically employ sulfuric acid (H₂SO₄) as a homogeneous catalyst in acetonitrile solvent. Under optimized conditions (80–85°C for 16–18 hours), this method achieves yields exceeding 98% [1]. The reaction proceeds as follows:
HOOC-CH=CH-COOH + 2 CH₃(CH₂)₃OH → CH₃(CH₂)₃OOC-CH=CH-COO(CH₂)₃CH₃
Post-reaction workup involves neutralization with 20% sodium carbonate, followed by dichloromethane extraction and distillation to isolate DBF as a colorless liquid [1] [4]. Key purity parameters include:
Table 1: Catalytic Esterification Performance Comparison
Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
H₂SO₄ (5 mol%) | Acetonitrile | 80–85 | 16–18 | 98 |
p-TSA | Toluene | 110–120 | 10–12 | 91 |
Heteropolyacid | Solvent-free | 130–140 | 6–8 | 95 |
Challenges include managing exothermic side reactions and minimizing byproducts like dibutyl maleate. Recent advances explore solid acid catalysts (e.g., sulfonated carbons) to improve selectivity and reduce aqueous waste [1] [4].
Industrial DBF production leverages isomerization of dibutyl maleate (the cis-isomer) due to maleic anhydride’s lower cost compared to fumaric acid. This process requires catalysts to overcome the kinetic barrier for cis-to-trans conversion. Patent literature highlights two systems:
The reaction mechanism involves protonation of the maleate double bond, rotation to the trans configuration, and deprotonation. Critical process parameters include:
Table 2: Isomerization Catalyst Performance
Catalyst System | Temperature (°C) | Time (h) | DBF Purity (%) | Byproduct Formation |
---|---|---|---|---|
Thiourea/HCl (0.5 mol%) | 90 | 1.5 | 99.2 | < 0.1% maleate |
PCl₃ (0.3 mol%) | 110 | 3.0 | 97.5 | 1.8% succinate |
UV irradiation/I₂ | 70 | 4.0 | 95.8 | Oligomers |
Isomerization routes typically deliver >99% geometric purity, essential for DBF’s application in polymer synthesis where stereochemistry dictates crystallinity [6] [7].
Recent innovations address environmental limitations of conventional DBF synthesis:
Life-cycle analysis indicates solvent-free protocols decrease the E-factor (kg waste/kg product) from 5.2 to 1.8. However, catalyst deactivation remains problematic beyond 5 reaction cycles [9].
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